BenchChemオンラインストアへようこそ!

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Analytical reference standard Metabolite identification Synthetic intermediate

This compound is the authenticated M18 metabolite reference standard of AZD8931 (sapitinib), featuring the definitive 3-chloro-2-fluoroaniline substitution pattern. Critically distinct from the 4-fluoro positional isomer (gefitinib intermediate CAS 184475-71-6), it ensures accurate co-elution and MS/MS confirmation of endogenously generated M18 in pharmacokinetic studies. As the key synthetic precursor to BBB-penetrant EGFR inhibitor AZD3759 (zorifertinib), this scaffold enables CNS oncology SAR programs inaccessible to 4-fluoro analogs. Procure the correct positional isomer to maintain regulatory-compliant bioanalytical method validation and impurity profiling workflows.

Molecular Formula C15H11ClFN3O2
Molecular Weight 319.72 g/mol
CAS No. 612501-52-7
Cat. No. B1426161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
CAS612501-52-7
Molecular FormulaC15H11ClFN3O2
Molecular Weight319.72 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)O
InChIInChI=1S/C15H11ClFN3O2/c1-22-13-6-11-8(5-12(13)21)15(19-7-18-11)20-10-4-2-3-9(16)14(10)17/h2-7,21H,1H3,(H,18,19,20)
InChIKeyVZBZUFGPXJGXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 612501-52-7: 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol Procurement & Chemical Profile


4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (CAS 612501-52-7), with molecular formula C15H11ClFN3O2 and molecular weight 319.72 g/mol, is a synthetic quinazoline derivative belonging to the 4-anilinoquinazoline class [1]. This compound features a quinazoline core substituted at the 4-position with a 3-chloro-2-fluoroaniline moiety and at the 7-position with a methoxy group, with a free hydroxyl at the 6-position . It has been identified in authoritative databases as the M18 metabolite of AZD8931 (sapitinib), a Phase II-investigated EGFR/HER2/HER3 tyrosine kinase inhibitor, and serves as a key reference standard for metabolite identification and pharmacokinetic studies [2]. The compound is cataloged under PubChem CID 57476868, with a predicted logP of 3.332 and topological polar surface area (TPSA) of 70.5 Ų [3].

Why CAS 612501-52-7 Cannot Be Substituted with Gefitinib or Erlotinib Intermediates


Substitution of CAS 612501-52-7 with structurally similar 4-anilinoquinazoline intermediates—particularly the gefitinib intermediate 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (CAS 184475-71-6) —is not analytically or pharmacologically valid. The two compounds differ in the positional isomerism of the chlorine and fluorine substituents on the pendant phenyl ring: the target compound bears a 3-chloro-2-fluoroaniline moiety, whereas the gefitinib intermediate features a 3-chloro-4-fluoroaniline substitution pattern [1]. This positional difference alters the electronic distribution and steric profile of the molecule, which directly impacts binding interactions with target proteins, metabolic stability, and chromatographic retention behavior [2]. Consequently, these compounds cannot serve as interchangeable reference standards in bioanalytical assays, metabolite identification workflows, or impurity profiling studies without introducing significant quantitative error. Furthermore, CAS 612501-52-7 is definitively identified as the M18 metabolite of AZD8931 (sapitinib) in authoritative metabolite databases—a designation that cannot be fulfilled by the 4-fluoro positional isomer [3].

Quantitative Differentiation Evidence: CAS 612501-52-7 vs. Comparator Compounds


Positional Isomerism: 3-Chloro-2-fluoroaniline vs. 3-Chloro-4-fluoroaniline Substitution

CAS 612501-52-7 is characterized by a 3-chloro-2-fluoroaniline substitution pattern on the quinazoline 4-position. Its primary structural comparator in procurement contexts is 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (CAS 184475-71-6), the key gefitinib intermediate . The chlorine atom is positioned at the 3-position on the phenyl ring in both compounds, but the fluorine substituent is located at the 2-position in CAS 612501-52-7 versus the 4-position in CAS 184475-71-6 [1].

Analytical reference standard Metabolite identification Synthetic intermediate

Metabolite Identification: Designated AZD8931 M18 with Defined Physicochemical Parameters

CAS 612501-52-7 has been definitively cataloged in the INTEDE drug metabolite database as AZD8931 M18, the M18 metabolite of the Phase II EGFR/HER2/HER3 inhibitor AZD8931 (sapitinib) [1]. The database reports specific predicted physicochemical parameters: a logP value of 3.332, which exceeds the optimal range of 0-3 log mol/L for oral drug-likeness, and a topological polar surface area (TPSA) of 70.5 Ų [2]. The combination of logP >3 and TPSA <75 triggers the Pfizer Rule rejection criterion, indicating predicted toxicity potential based on preclinical tolerability studies of 245 Pfizer compounds [3].

Drug metabolism Pharmacokinetics Metabolite reference standard

Synthetic Intermediate Distinction: Precursor to AZD3759-class BBB-Penetrant EGFR Inhibitors

CAS 612501-52-7 serves as a key synthetic intermediate in the preparation of 4-(3-chloro-2-fluoroanilino)-7-methoxy-6-([1-(N-methylcarbamoymethyl)piperidin-4-yl]oxy)quinazoline and related derivatives, as disclosed in patent US8450482B2 [1]. This patent specifically claims processes utilizing the 3-chloro-2-fluoroaniline substitution pattern—the defining structural feature of CAS 612501-52-7—to produce compounds with potential therapeutic applications. In contrast, the gefitinib intermediate (CAS 184475-71-6) bearing the 3-chloro-4-fluoroaniline moiety is explicitly claimed in patent CN1850807A for the synthesis of gefitinib, a distinct therapeutic agent that does not efficiently cross the blood-brain barrier (BBB) [2]. The downstream AZD3759 (zorifertinib), derived from the 3-chloro-2-fluoroaniline scaffold, has demonstrated BBB penetration achieving equal free concentrations in blood, cerebrospinal fluid, and brain tissue—a property not associated with gefitinib-based analogs [3].

Synthetic intermediate Medicinal chemistry Blood-brain barrier

EGFR Kinase Inhibitor Scaffold with Documented Subtype Selectivity Context

As a 4-anilinoquinazoline derivative, CAS 612501-52-7 belongs to a well-established pharmacophore class that includes clinically approved EGFR tyrosine kinase inhibitors gefitinib, erlotinib, and lapatinib [1]. The EGFR kinase inhibition of 4-anilinoquinazolines is highly sensitive to modifications on the aniline ring and at the 6- and 7-positions of the quinazoline core [2]. Structure-activity relationship (SAR) studies demonstrate that the 3-chloro-2-fluoroaniline substitution pattern (present in CAS 612501-52-7) confers distinct EGFR binding characteristics compared to the 3-chloro-4-fluoroaniline substitution (present in gefitinib) or the 3-ethynylphenyl substitution (present in erlotinib) [3]. The downstream clinical candidate AZD3759, which incorporates the identical 3-chloro-2-fluoroaniline scaffold, exhibits EGFR IC50 values of 7.0-7.7 nM in cellular phosphorylation assays on L858R mutant cell lines—a potency benchmark against which the scaffold's intrinsic contribution can be assessed .

EGFR inhibition Kinase selectivity Cancer research

Definitive Research & Industrial Applications for CAS 612501-52-7 Procurement


Metabolite Reference Standard for AZD8931 (Sapitinib) Pharmacokinetic Studies

CAS 612501-52-7 is uniquely qualified for use as the M18 metabolite reference standard in bioanalytical method development and validation for AZD8931 (sapitinib) pharmacokinetic studies. As definitively cataloged in the INTEDE drug metabolite database, this compound enables accurate quantification of M18 metabolite formation in plasma, tissue, and excreta samples from preclinical species and clinical trial subjects [1]. The predicted logP of 3.332 and TPSA of 70.5 Ų inform solvent selection for extraction protocols and chromatographic method development, while the Pfizer Rule rejection (logP>3, TPSA<75) provides a data-driven alert for toxicity screening in metabolite safety assessments [2]. Unlike the gefitinib intermediate (CAS 184475-71-6), this compound possesses the correct positional isomerism to co-elute with and confirm the identity of endogenously generated AZD8931 M18 metabolite.

Synthetic Intermediate for BBB-Penetrant EGFR Kinase Inhibitor Development

CAS 612501-52-7 serves as the essential building block for synthesizing 4-(3-chloro-2-fluoroanilino)-7-methoxy-6-substituted quinazolines, a chemical series that includes the blood-brain barrier (BBB)-penetrant EGFR inhibitor AZD3759 (zorifertinib) [1]. Patent US8450482B2 explicitly claims synthetic processes starting from this 3-chloro-2-fluoroaniline-containing scaffold to access compounds with therapeutic potential for CNS malignancies [2]. The structural distinction from the gefitinib intermediate (3-chloro-4-fluoroaniline substitution) is critical, as AZD3759 has demonstrated BBB penetration achieving equal free concentrations in blood, cerebrospinal fluid, and brain tissue—a property not achieved with gefitinib-derived analogs [3]. Medicinal chemistry programs targeting EGFR-mutant non-small cell lung cancer (NSCLC) with brain metastases require CAS 612501-52-7 specifically; the 4-fluoro positional isomer cannot substitute for this synthetic pathway.

Analytical Reference Material for Impurity Profiling and Method Validation

Due to its distinct positional isomerism (3-chloro-2-fluoroaniline vs. 3-chloro-4-fluoroaniline substitution), CAS 612501-52-7 is required as a discrete analytical reference material for HPLC and LC-MS method validation in quality control settings. The compound exhibits unique chromatographic retention behavior and mass spectrometric fragmentation patterns that differentiate it from the gefitinib intermediate CAS 184475-71-6 and other 4-anilinoquinazoline analogs [1]. This differentiation is essential for accurate impurity profiling during the manufacturing of AZD3759 and related 3-chloro-2-fluoroaniline-containing drug substances, where cross-contamination or misidentification of positional isomers would compromise batch release specifications. Procurement of authenticated CAS 612501-52-7 reference standard ensures that analytical methods can reliably distinguish the target 2-fluoro isomer from the 4-fluoro isomer, preventing false-positive impurity detection and ensuring regulatory compliance in pharmaceutical development [2].

EGFR Tyrosine Kinase Inhibitor Scaffold for SAR and Lead Optimization Studies

CAS 612501-52-7 provides medicinal chemistry teams with a validated 4-anilinoquinazoline scaffold for structure-activity relationship (SAR) studies focused on EGFR kinase inhibition. The 3-chloro-2-fluoroaniline substitution pattern defines a distinct SAR trajectory separate from clinically approved agents gefitinib (3-chloro-4-fluoroaniline) and erlotinib (3-ethynylphenyl) [1]. The compound's free 6-hydroxyl and 7-methoxy groups enable divergent synthetic elaboration, including O-alkylation at the 6-position to introduce solubilizing or targeting moieties while preserving the kinase-binding 4-anilinoquinazoline pharmacophore [2]. The downstream clinical candidate AZD3759, built upon this scaffold, demonstrates EGFR IC50 values of 7.0-7.7 nM in cellular assays using EGFR L858R mutant cell lines, establishing a potency benchmark against which novel derivatives can be compared [3]. This scaffold is particularly valuable for programs requiring BBB penetration, as the 3-chloro-2-fluoro substitution confers physicochemical properties favoring CNS distribution that are not achieved with the 4-fluoro isomer present in gefitinib intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.